molecular formula C22H22N2O8 B12384582 (beta)-Apo-oxytetracycline

(beta)-Apo-oxytetracycline

Cat. No.: B12384582
M. Wt: 442.4 g/mol
InChI Key: DRKMHDAKULCOKQ-VUPCMTQJSA-N
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Description

A-Apooxytetracycline is a degradation product of oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is formed under acidic conditions through the dehydration of oxytetracycline to anhydrooxytetracycline, followed by an internal cyclization reaction . This compound is significant in monitoring the stability of oxytetracycline and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Apooxytetracycline is synthesized from oxytetracycline under acidic conditions. The process involves the initial dehydration of oxytetracycline to form anhydrooxytetracycline, which then undergoes an internal cyclization of the C5-OH group to the C12 ketone, resulting in the cleavage of the C12-C12a bond and the formation of A-Apooxytetracycline .

Industrial Production Methods: The industrial production of A-Apooxytetracycline typically involves the controlled degradation of oxytetracycline under specific acidic conditions. This process is carefully monitored to ensure the formation of the desired product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: A-Apooxytetracycline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while reduction can yield different hydroxylated compounds .

Scientific Research Applications

A-Apooxytetracycline has several scientific research applications, including:

Mechanism of Action

A-Apooxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and disrupts the translation process, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Uniqueness: A-Apooxytetracycline is unique due to its formation through the specific degradation pathway of oxytetracycline under acidic conditions. This makes it an important compound for studying the stability and degradation of tetracycline antibiotics .

Properties

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

IUPAC Name

(3R,4S,5R)-4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15+,18+,20?/m0/s1

InChI Key

DRKMHDAKULCOKQ-VUPCMTQJSA-N

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)[C@H]4[C@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O

Origin of Product

United States

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